

7-O-Methyl-6-Prenylnaringenin structure-activity relationship studies

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Compound of Interest		
Compound Name:	7-O-Methyl-6-Prenylnaringenin	
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An In-depth Technical Guide on the Structure-Activity Relationship of **7-O-Methyl-6- Prenylnaringenin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavonoids, a class of natural products characterized by the addition of a lipophilic prenyl group to a flavonoid scaffold, have garnered significant interest in drug discovery due to their diverse and potent biological activities. Among these, 6-prenylnaringenin (6-PN), found in hops (Humulus lupulus), has demonstrated a range of effects, including anti-inflammatory, anticancer, and neuroprotective properties. The methylation of flavonoids is a common structural modification that can significantly alter their physicochemical properties and biological activities. This guide focuses on the structure-activity relationship (SAR) of **7-O-Methyl-6-prenylnaringenin**, a methylated derivative of 6-PN. Due to the limited direct research on this specific compound, this document establishes a hypothetical SAR based on the known biological activities of the 6-prenylnaringenin core and the general effects of O-methylation on flavonoids. This guide aims to provide a foundational framework for researchers to design and evaluate novel analogs of **7-O-Methyl-6-prenylnaringenin** for therapeutic applications.

Core Structure and Key Chemical Features

The core structure of **7-O-Methyl-6-prenylnaringenin** consists of a naringenin backbone, which is a flavanone with hydroxyl groups at positions 5 and 4'. It is further substituted with a



prenyl group at the C-6 position and a methyl group at the 7-hydroxyl position. The key structural features that are likely to influence its biological activity are:

- The Flavanone Core: The C-ring stereochemistry and the overall shape of the three-ring system.
- The Prenyl Group at C-6: This lipophilic moiety is known to enhance membrane permeability and interaction with protein targets.[1]
- The 7-O-Methyl Group: This modification increases hydrophobicity and can improve metabolic stability and oral bioavailability.[2][3]
- Hydroxyl Groups at C-5 and C-4': These groups can participate in hydrogen bonding and are
 often crucial for receptor binding and antioxidant activity.

Inferred Structure-Activity Relationships

Based on studies of related compounds, we can infer the following SAR for **7-O-Methyl-6-prenylnaringenin**.

Data on Prenylated Naringenins

The position of the prenyl group and the nature of other substituents on the naringenin scaffold have a significant impact on biological activity.



Compound	Biological Activity	Key Findings	Reference(s)
Naringenin	Anti-influenza Virus	Baseline activity.	[4]
6-Prenylnaringenin (6- PN)	Anti-influenza Virus	Dramatically increased activity compared to naringenin.	[4]
Estrogenic Activity	Weak estrogenic activity, significantly less than 8-PN.	[5][6]	
Anticancer (Prostate)	More potent than 8- PN against DU145 and PC-3 cell lines.	[7]	
Antibacterial (MRSA)	Active; requires hydroxyls at C-5, C-7, and C-4'.	[1]	
8-Prenylnaringenin (8- PN)	Anti-influenza Virus	Strong activity, comparable to 6-PN.	[4]
Estrogenic Activity	The most potent known phytoestrogen.	[5][7]	
Anticancer (Prostate)	Less potent than 6-PN against DU145 and PC-3 cell lines.	[7]	

General Effects of O-Methylation on Flavonoid Activity

Methylation of hydroxyl groups on the flavonoid core is a critical modification affecting various biological properties.



Modification	Effect on Physicochemical Properties	Impact on Biological Activity	Reference(s)
O-Methylation (general)	Increases hydrophobicity and metabolic stability.	Can enhance anticancer, antiviral, and anti-inflammatory activities. Generally decreases radical scavenging (antioxidant) activity.	[2][3][8]
7-O-Methylation	Increases lipophilicity.	Often enhances antimicrobial activity.	[3][9]
3'-O-Methylation	Increases lipophilicity.	Has been shown to increase cytotoxicity against gastric cancer cells.	[10]

Hypothesized SAR for 7-O-Methyl-6-Prenylnaringenin

Combining the observations from the tables above, a proposed SAR for **7-O-Methyl-6- prenylnaringenin** and its potential derivatives can be formulated. The following table outlines a suggested library of analogs for synthesis and their predicted activity trends.



Analog of 7-O-Methyl-6- Prenylnaringenin	Modification	Expected Impact on Activity
1. 6-Prenylnaringenin	Removal of 7-O-methyl group	Increased antioxidant activity, potentially decreased metabolic stability and antimicrobial activity.
2. 7-O-Ethyl-6- prenylnaringenin	Larger alkyl group at 7-O position	Potentially increased lipophilicity and metabolic stability, which may enhance cell-based activities.
3. 5-Deoxy-7-O-methyl-6- prenylnaringenin	Removal of 5-hydroxyl group	Likely decreased activity across multiple assays due to the loss of a key hydrogen- bonding group.
4. 4'-O-Methyl-7-O-methyl-6- prenylnaringenin	Methylation of 4'-hydroxyl group	Increased lipophilicity, but potentially reduced activity where the 4'-OH is crucial for receptor interaction.
5. 6-(3-hydroxy-3- methylbutyl)-7-O- methylnaringenin	Oxidation of the prenyl group	Increased polarity, may alter target specificity and reduce general membrane interactions.
6. 8-Prenyl-7-O- methylnaringenin	Isomerization of the prenyl group to C-8	Likely to exhibit stronger estrogenic activity and different cellular uptake properties.

Experimental Protocols

To validate the hypothesized SAR, a series of in vitro assays should be conducted. The following are detailed methodologies for key experiments.

Synthesis of 7-O-Methyl-6-Prenylnaringenin and Analogs



Enzymatic Synthesis (Biotransformation)

This method utilizes O-methyltransferases (OMTs) that exhibit high regiospecificity for the 7-hydroxyl group of flavonoids.

- Host Strain: Escherichia coli BL21(DE3).
- Expression Plasmid: pET-based vector containing the gene for a flavonoid 7-O-methyltransferase (e.g., from Streptomyces avermitilis or Perilla frutescens).[9][11]
- Culture Conditions:
 - Transform E. coli with the expression plasmid.
 - Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
 - Induce protein expression with 0.1-1 mM IPTG and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

Biotransformation:

- Harvest the cells by centrifugation and resuspend in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
- Add the substrate (e.g., 6-prenylnaringenin) to a final concentration of 100-500 μM.
- Incubate the reaction mixture at 30°C for 24-48 hours with shaking.

· Extraction and Purification:

- Extract the product from the culture medium with an equal volume of ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- Purify the product by silica gel column chromatography or preparative HPLC.



In Vitro Biological Assays

a) Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT116 for colon cancer).
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - \circ Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 μ M) for 48-72 hours.
 - $\circ~$ Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
- b) Antimicrobial Activity (Microdilution Broth Susceptibility Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

- Microbial Strains: A panel of pathogenic bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
- Procedure:
 - Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).



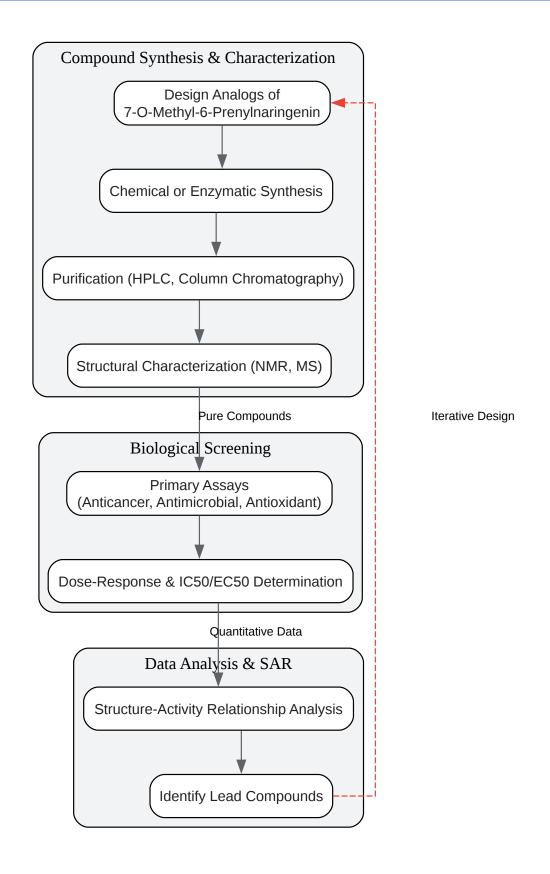
- \circ Inoculate each well with the microbial suspension to a final concentration of \sim 5 x 10^5 CFU/mL.
- Include positive (microbe + medium), negative (medium only), and drug controls (e.g., ciprofloxacin, fluconazole).
- Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
- c) Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

- Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
- Procedure:
 - $\circ~$ Add 100 μL of various concentrations of the test compound to 100 μL of the DPPH solution in a 96-well plate.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
 - Calculate the percentage of scavenging activity and determine the EC50 value.

Mandatory Visualizations

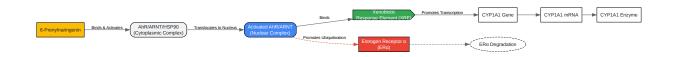




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Caption: Experimental workflow for SAR studies of **7-O-Methyl-6-prenylnaringenin**.





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